3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid

Physicochemical profiling Lead optimization Property-based design

3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid (CAS 144194-01-4, molecular formula C₆H₈F₄O₂, MW 188.12 g/mol) is a partially fluorinated, branched-chain carboxylic acid bearing two gem-difluoro groups at the 3- and 4-positions and a gem-dimethyl group at the 2-position. Unlike perfluoroalkyl carboxylic acids (PFCAs) such as perfluorobutanoic acid (PFBA), this compound retains hydrogen atoms at the terminal carbon (C-4), making it a "polyfluorinated" rather than "perfluorinated" species—a distinction that profoundly alters its environmental persistence profile, metabolic fate, and synthetic utility.

Molecular Formula C6H8F4O2
Molecular Weight 188.12 g/mol
CAS No. 144194-01-4
Cat. No. B12789886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid
CAS144194-01-4
Molecular FormulaC6H8F4O2
Molecular Weight188.12 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)C(C(F)F)(F)F
InChIInChI=1S/C6H8F4O2/c1-5(2,4(11)12)6(9,10)3(7)8/h3H,1-2H3,(H,11,12)
InChIKeyCHVZSYHRXGEBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic Acid (CAS 144194-01-4): Fluorinated Carboxylic Acid Building Block for Medicinal Chemistry and Agrochemical R&D Sourcing


3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic acid (CAS 144194-01-4, molecular formula C₆H₈F₄O₂, MW 188.12 g/mol) is a partially fluorinated, branched-chain carboxylic acid bearing two gem-difluoro groups at the 3- and 4-positions and a gem-dimethyl group at the 2-position . Unlike perfluoroalkyl carboxylic acids (PFCAs) such as perfluorobutanoic acid (PFBA), this compound retains hydrogen atoms at the terminal carbon (C-4), making it a "polyfluorinated" rather than "perfluorinated" species—a distinction that profoundly alters its environmental persistence profile, metabolic fate, and synthetic utility [1]. Its combination of high fluorine density proximal to the carboxyl group, steric shielding from the quaternary α-carbon, and a free -CHF₂ terminus creates a differentiated reactivity and physicochemical signature relative to non-fluorinated, mono-fluorinated, and even isomeric tetrafluorinated carboxylic acid analogs.

1 Fluorinated carboxylic acid building block with contiguous CF₂–CF₂H motif and gem-dimethyl at C-2
2 Polyfluorinated classification; retains a C–H bond at the C-4 terminus, distinct from perfluorinated analogs
3 Suited for medicinal chemistry synthon workflows and agrochemical building block sourcing where fluorination pattern matters

Why Generic Substitution Fails: Structural Determinants of Reactivity, Lipophilicity, and Metabolic Stability in Fluorinated 2,2-Dimethylbutanoic Acid Analogs


2,2-Dimethylbutanoic acid analogs cannot be treated as interchangeable commodities because the number, position, and hybridization of fluorine substituents produce discrete, quantifiable shifts in acidity, lipophilicity, volatility, and metabolic vulnerability [1]. The target compound—with four fluorine atoms in a contiguous CF₂–CF₂H arrangement at C-3/C-4—occupies a unique property space relative to its non-fluorinated parent (0 F), the mono-fluorinated 4-fluoro analog (1 F), the 3,3-difluoro analog (2 F), and the isomeric 2,2,5,5-tetrafluorohexanoic acid (4 F but with an ethylene spacer between fluorinated clusters). Substituting one for another without verifying the impact on logP, pKa, metabolic soft-spot occupancy, or synthetic tractability risks compromising lead optimization campaigns, HPLC method selectivity, or downstream derivatization yields [2]. The quantitative evidence below establishes where 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid differs in a procurement-relevant manner.

Non-fluorinated parent Lacks fluorine-driven density shift, lipophilicity gain, and C-3/C-4 metabolic blocking
3,3-Difluoro analog C-4 position remains unblocked for CYP450-mediated oxidation; partial metabolic shielding only
2,2,5,5-Tetrafluoro isomer α-CF₂ electronically deactivates carboxyl toward nucleophilic derivatization; C-3/C-4 remain exposed
Perfluorobutanoic acid (PFBA) Perfluorinated status alters regulatory classification context; significantly stronger acid (pKa ~0.17)

Quantitative Differentiation of 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic Acid vs. Closest Analogs: A Procurement-Relevant Evidence Guide


Fluorine Loading vs. Non-Fluorinated Parent: Density, Molecular Weight, and Polarity Surface Area Comparison

Relative to the non-fluorinated parent 2,2-dimethylbutanoic acid (CAS 595-37-9), the target compound adds four fluorine atoms, increasing molecular weight by 62% (from 116.16 to 188.12 g/mol) and density by 40% (from 0.928 to 1.302 g/cm³) [1]. The topological polar surface area (TPSA) remains unchanged at 37.3 Ų, indicating that the fluorine insertion does not introduce additional hydrogen-bond acceptors beyond the carboxylic acid moiety itself . This combination of higher density without increased PSA is atypical for fluorinated analogs where CF₂ substitution often increases PSA.

Density & MW
Head-to-head
1.302 g/cm³ vs 0.928 g/cm³
+40% density; +62% MW; TPSA unchanged at 37.3 Ų
Higher density supports phase separation during workup; identical TPSA preserves passive permeability profile
Predicted and reported physicochemical properties
Physicochemical profiling Lead optimization Property-based design

Octanol-Water Partition Coefficient (LogP): Lipophilicity Shift vs. 3,3-Difluoro and Non-Fluorinated Analogs

The target compound has a predicted LogP of 1.99760 . The 3,3-difluoro analog (CAS 130021-54-4) has a predicted LogP of approximately 1.8, while the non-fluorinated parent has an experimental LogP of approximately 1.5–2.0 (XlogP ~1.5) [1]. The incremental LogP gain of ~0.2 units from 2F to 4F substitution is smaller than the ~0.3–0.5 unit gain from 0F to 2F, reflecting a non-linear, saturable relationship between fluorine count and lipophilicity in this scaffold.

Lipophilicity (LogP)
Cross-study comparable
LogP ≈ 2.0
+0.2 vs 3,3-F₂ analog; +0.5 vs non-fluorinated parent
Modest lipophilicity within Lipinski-compliant space; may support CNS-targeted fragment libraries
Predicted values; experimental verification recommended
Lipophilicity ADME Drug-likeness

Vapor Pressure and Volatility: Reduced Evaporative Loss vs. Non-Fluorinated Parent

The target compound exhibits a vapor pressure of 0.146 mmHg at 25°C . While a directly measured vapor pressure for 2,2-dimethylbutanoic acid at 25°C is not available in the open literature, its boiling point of 186°C (vs. 199.2°C for the target) and lower molecular weight collectively indicate higher volatility for the non-fluorinated analog [1]. The higher boiling point and lower vapor pressure of the tetrafluoro compound are consistent with the increased molecular weight and stronger intermolecular dipole-dipole interactions from the C–F bonds.

Volatility
Class-level inference
0.146 mmHg
at 25°C; boiling point 199.2°C at 760 mmHg
Lower volatility may reduce evaporative loss during prolonged reactions and improve weighing accuracy
Direct comparator vapor pressure not available; class-level inference from boiling point data
Volatility Handling safety Process chemistry

Positional Fluorination Pattern: Contiguous CF₂–CF₂H Blocking of C-3/C-4 Oxidative Metabolism vs. Isomeric 2,2,5,5-Tetrafluorohexanoic Acid

The target compound positions its four fluorine atoms as a contiguous CF₂–CF₂H group at C-3/C-4, directly adjacent to the quaternary α-carbon bearing the carboxylic acid and gem-dimethyl groups. This arrangement blocks oxidative metabolism at both the C-3 and C-4 positions—the primary sites of CYP450-mediated ω-1 and ω oxidation in branched-chain fatty acids [1]. The isomeric 2,2,5,5-tetrafluorohexanoic acid (CAS 2098061-87-9) distributes its four fluorine atoms as two isolated CF₂ groups at C-2 and C-5, separated by a two-carbon ethylene spacer. This alternative topology leaves C-3 and C-4 unsubstituted and thus susceptible to oxidative metabolism, while the α-CF₂ group in the 2,2,5,5-isomer electronically deactivates the carboxyl group toward nucleophilic derivatization [2].

Metabolic Soft-Spot
Class-level inference
C-3/C-4 blocked vs C-3/C-4 exposed
Contiguous CF₂–CF₂H vs isolated CF₂ groups in 2,2,5,5-isomer
Contiguous motif determines metabolic vulnerability; isomer leaves primary oxidation sites unblocked
Inferred from established CYP450 oxidation site preferences for branched alkyl chains
Metabolic stability Oxidative metabolism CYP450

Structural Differentiation from Perfluoroalkyl Carboxylic Acids (PFCAs): Partial Fluorination and Regulatory Relevance

Perfluorobutanoic acid (PFBA, CAS 375-22-4) is a fully fluorinated C4 carboxylic acid (C₃F₇COOH) with a pKa of 0.17 and a LogP of 2.2 [1]. While PFBA shares the same carbon backbone length and fluorine content with the target compound when counting total fluorine atoms, PFBA is perfluorinated (no C–H bonds on the alkyl chain), whereas the target compound retains a C–H bond at C-4 (-CF₂H terminus). This single C–H bond creates a site for environmental and metabolic degradation, placing the target compound in the "polyfluorinated" rather than "perfluorinated" category—a distinction with regulatory implications under evolving PFAS legislation [2]. Furthermore, PFBA is a strong acid (pKa 0.17) that exists predominantly as the carboxylate anion at physiological pH, whereas the target compound is expected to have a significantly higher pKa (estimated 2.5–3.5 based on the attenuated electron-withdrawing distance from the carboxyl group), providing a greater fraction of neutral, membrane-permeable species.

PFAS Classification
Cross-study comparable
Polyfluorinated vs Perfluorinated (PFBA)
pKa ~2.5–3.5 vs 0.17; –CF₂H terminus enables degradation pathway
Classification and acid strength differ from perfluorinated analogs; regulatory context may vary
Verify against applicable regulatory framework for purchaser jurisdiction
Environmental persistence PFAS regulation Sustainable chemistry

Procurement-Driven Application Scenarios for 3,3,4,4-Tetrafluoro-2,2-dimethylbutanoic Acid: Where Differentiated Properties Translate to R&D Value


Medicinal Chemistry: Metabolically Stabilized Carboxylic Acid Fragment for Lead Optimization

In lead optimization programs where a carboxylic acid pharmacophore is essential but metabolic clearance via ω-1 and ω oxidation limits half-life, 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid offers a building block with the C-3/C-4 positions blocked by gem-difluoro groups. The contiguous CF₂–CF₂H motif prevents CYP450-mediated oxidation at these positions while the non-fluorinated α-carbon preserves standard carboxyl reactivity for amide coupling and esterification . This contrasts with α-fluorinated analogs where carboxyl derivatization is electronically deactivated. The predicted LogP of ~2.0 maintains drug-likeness for oral bioavailability, and the estimated pKa of 2.5–3.5 provides a higher neutral fraction at physiological pH compared to perfluorinated acids like PFBA [1].

Agrochemical Discovery: Fluorinated Synthon with Controlled Lipophilicity and Reduced Environmental Persistence vs. Perfluorinated Alternatives

Agrochemical discovery increasingly demands fluorinated building blocks that balance target potency (enhanced by fluorine-driven lipophilicity and metabolic stability) with reduced environmental persistence. The target compound, with its -CF₂H terminus, possesses a site for abiotic and biotic degradation not present in perfluorinated analogs . The 40% higher density compared to non-fluorinated analogs (1.302 vs. 0.928 g/cm³) improves phase behavior in biphasic reaction systems common in agrochemical process development, while the lower vapor pressure (0.146 mmHg at 25°C) minimizes volatile losses during scale-up [1].

Chemical Biology: Fluorinated Probe with 19F NMR Reporter Capability

The four chemically non-equivalent fluorine atoms in 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid generate a distinctive 19F NMR signature that can serve as a reporter for protein-ligand binding studies. The contiguous CF₂–CF₂H motif produces characteristic coupling patterns (geminal F–F coupling within each CF₂ group, vicinal F–F coupling between CF₂ and CF₂H, and F–H coupling at the CHF₂ terminus) that shift upon binding-induced changes in chemical environment . Unlike perfluorinated probes, the presence of the CHF₂ proton provides an additional 1H handle for complementary NMR experiments. Procurement of this specific fluorination pattern is essential: isomeric tetrafluoro analogs (e.g., 2,2,5,5-tetrafluorohexanoic acid) with isolated CF₂ groups yield fundamentally different 19F spectra that report on different molecular environments.

Polymer and Materials Chemistry: High-Density, Low-Volatility Carboxylic Acid Monomer

The combination of high density (1.302 g/cm³), moderate boiling point (199.2°C), and low vapor pressure (0.146 mmHg at 25°C) makes 3,3,4,4-tetrafluoro-2,2-dimethylbutanoic acid a candidate monomer or chain-transfer agent in fluoropolymer synthesis where precise stoichiometry control during polycondensation is required . The quaternary α-carbon with gem-dimethyl groups provides steric shielding that moderates condensation rates and prevents unwanted side reactions, while the free CHF₂ terminus offers a potential site for post-polymerization functionalization [1].

Application
Selection Property
Validation Focus
Medicinal chemistry fragment optimization
Contiguous CF₂–CF₂H motif at C-3/C-4; non-fluorinated α-carbon preserves standard carboxyl reactivity
CYP450-mediated oxidation site assessment at blocked positions
Agrochemical fluorinated synthon
Polyfluorinated classification with –CF₂H terminus providing a degradation-accessible site
Environmental degradation pathway review per applicable framework
¹⁹F NMR chemical biology probe
Four non-equivalent fluorine environments with distinctive coupling patterns
Binding-induced ¹⁹F chemical shift perturbation characterization
Fluoropolymer monomer / chain-transfer agent
High-density profile with sterically shielded carboxyl from gem-dimethyl at C-2
Condensation stoichiometry control during polycondensation
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